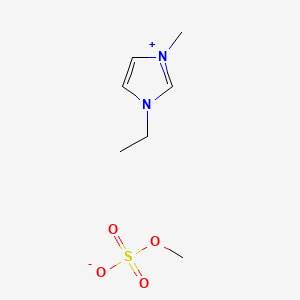

1-Ethyl-3-methylimidazolium methyl sulfate

Overview

Description

1-Ethyl-3-methylimidazolium methyl sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids particularly useful in various industrial and scientific applications.

Preparation Methods

1-Ethyl-3-methylimidazolium methyl sulfate can be synthesized through the reaction of 1-methylimidazole with methyl sulfate. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions to ensure complete reaction and high yield. Industrial production methods often involve continuous flow synthesis in micro-capillaries to optimize yield and efficiency .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium methyl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include potassium hydroxide, hydrogen peroxide, and various organic solvents. .

Scientific Research Applications

1-Ethyl-3-methylimidazolium methyl sulfate is an ionic liquid with a wide range of applications in various scientific and industrial fields . It is utilized in biomass processing, catalysis, and as a medium for organic reactions, highlighting its versatility .

Applications

- Green Chemistry: this compound acts as an environmentally friendly solvent alternative for chemical reactions, reducing the need for hazardous organic solvents .

- Electrochemistry: It is used in the advancement of batteries and supercapacitors, improving energy storage capabilities because of its ionic conductivity .

- Biotechnology: This compound is effective for extracting biomolecules like proteins and nucleic acids, making it useful in pharmaceutical research and development .

- Material Science: It is involved in the synthesis of novel materials, including polymers and composites, that possess improved thermal and mechanical properties .

- Separation Processes: This ionic liquid is utilized in liquid-liquid extraction processes, especially in the recovery of valuable metals from ores, demonstrating its efficiency compared to traditional methods .

- Biomass Processing: this compound has been effectively utilized in biomass processing .

- Pretreatment of Poplar Wood: 1-Ethyl-3-methylimidazolium ionic liquids can be used in the pretreatment of poplar wood. Pretreatment of poplar wood with 1-ethyl-3-methylimidazolium methylsulfate containing 0–40 wt% water, recovers over 90% of glucan, while removing no more than 10.4% of lignin and 11.6% of hemicellulose . This confirms that the biomass composition remains largely unaffected by pretreatment with this ionic liquid under the studied conditions, regardless of the water content .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylimidazolium methyl sulfate involves its ability to dissolve a wide range of materials while maintaining high ionic conductivity. This makes it effective in processes like electrochemical reactions and catalysis. The molecular targets and pathways involved include interactions with various organic and inorganic compounds, facilitating their dissolution and reaction .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium methyl sulfate is unique due to its specific combination of an ethyl and methyl group on the imidazolium ring, which imparts distinct solvation and conductivity properties. Similar compounds include:

- 1-Ethyl-3-methylimidazolium ethyl sulfate

- 1-Butyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide These compounds share similar ionic liquid properties but differ in their specific applications and efficiencies in various reactions .

Biological Activity

1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MS]) is a type of ionic liquid (IL) that has garnered attention for its potential biological activities, particularly in antimicrobial applications, toxicity profiles, and its role in biocatalysis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with [EMIM][MS].

Antimicrobial Activity

Recent studies have explored the antibacterial properties of [EMIM][MS] when used in conjunction with silver nanoparticles (Ag NPs). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were assessed against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Enterobacter cloacae.

Table 1: Antibacterial Activity of Ag-[EMIM][MS] NPs

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| E. coli | 62.5 | 62.5 |

| S. aureus | 500 | 500 |

| E. cloacae | 250 | 250 |

The results indicate that while [EMIM][MS] shows some antibacterial activity when combined with Ag NPs, it is less effective compared to other ionic liquids like [BMIM][OTf] and [BMIM][TFSI]. The Ag-[EMIM][MS] NPs had higher MIC values, suggesting a reduced efficacy against these pathogens compared to gentamicin, which had MIC values of 0.78 μg/mL for S. aureus and 3.13 μg/mL for E. cloacae .

Toxicity Studies

Toxicological assessments have indicated that [EMIM][MS] exhibits cytotoxic effects on human cell lines. For instance, studies have shown that it can induce oxidative stress and apoptosis in liver cancer cells (HepG2). The effective concentration (EC50) for inducing toxicity was reported to be around 439.46 μM after 24 hours of exposure .

The mechanism appears to involve mitochondrial disruption and increased production of reactive oxygen species (ROS), leading to apoptotic cell death. In vivo studies also suggest potential kidney toxicity, as evidenced by increased serum creatinine levels and histopathological changes in renal tissues following administration in animal models .

Biocatalytic Applications

[EMIM][MS] has been investigated for its role in biocatalysis, particularly in the pretreatment of lignocellulosic biomass for bioethanol production. The ionic liquid facilitates the extraction of glucan while minimizing the removal of lignin and hemicellulose, thus preserving the biomass structure essential for subsequent enzymatic saccharification .

In a study involving poplar wood pretreatment, it was found that over 90% glucan recovery was achieved with minimal lignin removal when using [EMIM][MS] under optimized conditions . This efficiency highlights its potential utility in sustainable biofuel production processes.

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of silver nanoparticles stabilized by [EMIM][MS] against various bacterial strains, emphasizing its potential as a novel antibacterial agent amidst rising antibiotic resistance concerns.

- Toxicological Profile : Research on the cytotoxic effects of [EMIM][MS] on human hepatoma cells revealed significant insights into its safety profile, indicating a need for careful consideration in biomedical applications.

- Biomass Pretreatment : The use of [EMIM][MS] in lignocellulosic biomass pretreatment showcased its ability to enhance sugar yields significantly, paving the way for more efficient bioethanol production methods.

Q & A

Q. Basic: What experimental methods are recommended to determine CO₂ solubility and diffusion coefficients in [emim][MeSO₄]?

Answer:

The isochoric pressure drop method is widely used to measure CO₂ solubility in ionic liquids (ILs) like [emim][MeSO₄]. This involves equilibrating CO₂ with the IL under controlled pressure and temperature, followed by calculating Henry’s law constants. For diffusion coefficients, three models are applied:

- Transient thin-film method

- Semi-infinite volume method

- Variable diffusivity coefficient method

Experimental data should be validated against established correlations (e.g., Morgan et al. or Hoe and Baltus models) . Key parameters such as viscosity, density, and IL purity (>95%) must be standardized to ensure reproducibility. Data from Table 1 (e.g., Henry’s constants at 298 K) in provides reference values for benchmarking .

Q. Basic: Which physicochemical properties of [emim][MeSO₄] are critical for applications in catalysis or solvent systems?

Answer:

Critical properties include:

- Density (1.24 g/cm³ at 25°C)

- Viscosity (moderate, enabling efficient mass transfer)

- Thermal stability (decomposition temperature >162°C)

- Hydrophilicity (miscible with water and alcohols)

- Purity (>95% to avoid side reactions)

These properties influence solvent efficiency, reaction kinetics, and compatibility with industrial processes. For example, low viscosity enhances CO₂ diffusion in capture systems, while hydrophilicity supports biphasic separation in liquid-liquid extraction .

Q. Advanced: How can discrepancies between predicted and experimental phase compositions in IL-rich systems be resolved?

Answer:

Discrepancies often arise from training data imbalance in chemoinformatic models. For [emim][MeSO₄] + 2-propanol + ethyl acetate mixtures:

- IL-poor phases (0–0.1 molar fraction range) show better agreement due to evenly distributed training data.

- IL-rich phases exhibit higher deviations due to sparse experimental data.

Mitigation strategies:

- Expand training datasets for IL-rich regions.

- Use hybrid models combining quantum mechanical calculations with empirical corrections.

- Validate predictions using high-resolution spectroscopy (e.g., NMR) to quantify trace organic components .

Q. Advanced: How to design experiments comparing physical vs. chemical CO₂ absorption mechanisms in [emim][MeSO₄]?

Answer:

- Physical absorption: Measure CO₂ solubility via pressure-composition isotherms. [emim][MeSO₄] exhibits physical absorption dominated by Henry’s law behavior.

- Chemical absorption: Compare with ILs like [emim][Ac] (acetate), which chemically bind CO₂ via carbamate formation.

Experimental setup:

- Use mechanical vapor recompression (MVR) technology to assess energy efficiency during solvent regeneration.

- Monitor enthalpy (ΔH) and entropy (ΔS) of absorption via calorimetry.

- Validate using Aspen Plus simulations integrated with COSMO-RS models for phase behavior predictions .

Q. Advanced: What modeling approaches are effective for predicting diffusion coefficients of gases in [emim][MeSO₄]?

Answer:

- Transient thin-film method: Suitable for short-time diffusion analysis.

- Semi-infinite volume method: Ideal for steady-state systems.

- Variable diffusivity coefficient method: Accounts for concentration-dependent diffusivity.

Validation:

- Compare results with molecular dynamics (MD) simulations focusing on IL microstructure.

- Use correlations incorporating viscosity and free volume theory. For example, diffusion coefficients for CO₂ in [emim][MeSO₄] at 298 K range from 1.2–2.5 × 10⁻¹⁰ m²/s, depending on pressure .

Q. Basic: How to assess the purity and stability of [emim][MeSO₄] for electrochemical applications?

Answer:

- Purity analysis: Use HPLC or ion chromatography to quantify residual halides (<50 ppm).

- Stability tests:

Q. Advanced: How does [emim][MeSO₄] perform in biphasic systems compared to other ILs?

Answer:

- Liquid-liquid equilibria (LLE): [emim][MeSO₄] forms biphasic systems with esters (e.g., ethyl acetate) and alcohols. Its phase splitting efficiency is superior to hydrophobic ILs like [bmim][PF₆].

- Key metrics:

- Distribution coefficients (e.g., for 2-propanol: 0.15–0.25 in IL-rich phase).

- Selectivity: Higher than [emim][EtSO₄] due to shorter alkyl chain.

Experimental LLE data should be cross-checked with UNIFAC or COSMO-SAC models .

Q. Basic: What safety protocols are essential when handling [emim][MeSO₄]?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.

- Handling: Use PPE (gloves, goggles) due to moderate skin irritation risk.

- Waste disposal: Neutralize with dilute NaOH before incineration.

- Spill management: Absorb with vermiculite and dispose as hazardous waste .

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDLSWVIAITRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049310 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516474-01-4 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.